molecular formula C11H17NO2 B1322805 1-(3-Ethoxy-4-methoxyphenyl)ethanamine CAS No. 747402-25-1

1-(3-Ethoxy-4-methoxyphenyl)ethanamine

Cat. No.: B1322805
CAS No.: 747402-25-1
M. Wt: 195.26 g/mol
InChI Key: GFWQXQKBQFMYSD-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-methoxyphenyl)ethanamine is an organic compound with the molecular formula C11H17NO2 It is characterized by an ethanamine backbone substituted with ethoxy and methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxy-4-methoxyphenyl)ethanamine typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired ethanamine compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxy-4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(3-Ethoxy-4-methoxyphenyl)ethanamine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 1-(3-Ethoxy-4-methoxyphenyl)ethanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research applications and the development of novel compounds .

Properties

IUPAC Name

1-(3-ethoxy-4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-4-14-11-7-9(8(2)12)5-6-10(11)13-3/h5-8H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWQXQKBQFMYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624009
Record name 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747402-25-1
Record name 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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